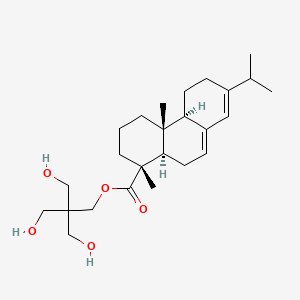
Pentaerythritol abietate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaerythritol abietate is an ester derived from pentaerythritol and abietic acid. It is known for its use in various industrial applications due to its unique chemical properties. This compound is particularly valued for its role in the production of adhesives, coatings, and as a plasticizer in polymer chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pentaerythritol abietate is synthesized through the esterification of pentaerythritol with abietic acid. The reaction typically involves heating pentaerythritol and abietic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reaction mixture is heated to temperatures between 150-200°C, and the water by-product is continuously removed. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Pentaerythritol abietate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol.
Common Reagents and Conditions:
Esterification: Pentaerythritol and abietic acid with sulfuric acid or p-toluenesulfonic acid as catalysts.
Hydrolysis: Acidic or basic conditions can hydrolyze this compound back to pentaerythritol and abietic acid.
Transesterification: Catalyzed by bases such as sodium methoxide or enzymes like lipases.
Major Products:
Hydrolysis: Pentaerythritol and abietic acid.
Transesterification: New esters depending on the alcohol used in the reaction.
Wissenschaftliche Forschungsanwendungen
Pentaerythritol abietate has diverse applications in scientific research and industry:
Chemistry: Used as a plasticizer to enhance the flexibility and durability of polymers. It is also employed in the synthesis of various resins and coatings.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in controlled-release formulations due to its stability and non-toxicity.
Industry: Widely used in the production of adhesives, varnishes, and as a stabilizer in PVC (polyvinyl chloride) formulations.
Wirkmechanismus
The mechanism by which pentaerythritol abietate exerts its effects is primarily through its role as a plasticizer and stabilizer. It interacts with polymer chains, reducing intermolecular forces and increasing flexibility. In drug delivery systems, it helps in the controlled release of active pharmaceutical ingredients by forming a stable matrix that degrades over time.
Molecular Targets and Pathways:
Plasticization: Interacts with polymer chains to reduce brittleness.
Stabilization: Prevents degradation of polymers by acting as a barrier to environmental factors such as heat and UV light.
Vergleich Mit ähnlichen Verbindungen
Pentaerythritol tetrastearate: Another ester of pentaerythritol, used similarly as a plasticizer and lubricant.
Trimethylolpropane triacrylate: Used in UV-curable coatings and adhesives.
Neopentyl glycol dibenzoate: Employed as a plasticizer in various polymer applications.
Uniqueness: Pentaerythritol abietate is unique due to its combination of pentaerythritol and abietic acid, which imparts specific properties such as enhanced thermal stability and compatibility with a wide range of polymers. Its ability to act as both a plasticizer and stabilizer makes it particularly valuable in industrial applications.
Eigenschaften
CAS-Nummer |
64365-17-9 |
|---|---|
Molekularformel |
C25H40O5 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C25H40O5/c1-17(2)18-6-8-20-19(12-18)7-9-21-23(20,3)10-5-11-24(21,4)22(29)30-16-25(13-26,14-27)15-28/h7,12,17,20-21,26-28H,5-6,8-11,13-16H2,1-4H3/t20-,21+,23+,24+/m0/s1 |
InChI-Schlüssel |
DUTZBUOZKIIFTG-XWVZOOPGSA-N |
Isomerische SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OCC(CO)(CO)CO)C |
Kanonische SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(CO)(CO)CO)C |
Physikalische Beschreibung |
Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid; Pellets or Large Crystals |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


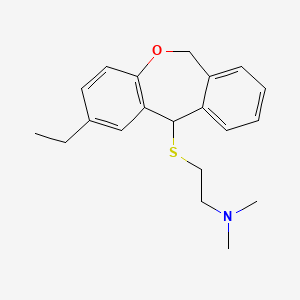

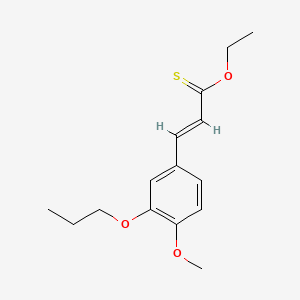


![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)
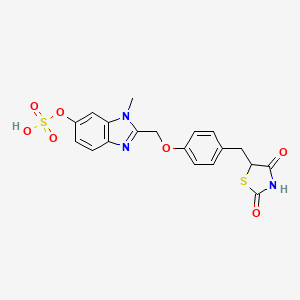

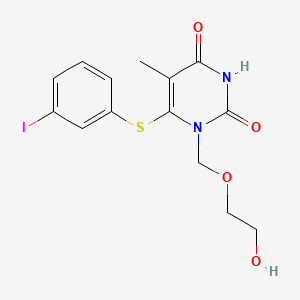
![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)



![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)
